3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide
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Overview
Description
3-Fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a fluorine atom, a methoxy group, and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is to start with 1-methylindole, which undergoes a series of reactions to introduce the hydroxyethyl group and the fluorinated benzamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides for amide bond formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and potassium permanganate.
Reduction: : Typical reagents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium thiocyanate.
Major Products Formed
Oxidation: : Formation of 3-fluoro-N-(2-oxo-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.
Reduction: : Formation of 3-fluoro-N-(2-amino-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, fluorinated benzamides have shown potential as enzyme inhibitors, which can be useful in studying metabolic pathways and developing new therapeutic agents.
Medicine
Medically, this compound may have applications in the development of drugs targeting various diseases, such as cancer, due to its ability to interact with biological targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methoxy group may modulate its activity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide
3-fluoro-N-(2-hydroxy-2-(indolin-5-yl)ethyl)-4-methoxybenzamide
Uniqueness
The uniqueness of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide lies in its combination of fluorine and methoxy groups, which can significantly alter its biological activity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWNXIDIILGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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